4-(Oxazol-4-yl)aniline

CAS No.: 568556-31-0

Cat. No.: VC13519687

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568556-31-0 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 4-(1,3-oxazol-4-yl)aniline |

| Standard InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 |

| Standard InChI Key | SEUIXYCMMXALOD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=COC=N2)N |

| Canonical SMILES | C1=CC(=CC=C1C2=COC=N2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

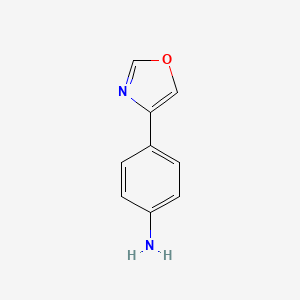

4-(Oxazol-4-yl)aniline consists of a benzene ring linked to an oxazole heterocycle, where the oxazole’s nitrogen and oxygen atoms occupy the 1- and 3-positions, respectively (Figure 1). The amino group (-NH₂) at the para position of the benzene ring enhances reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Solubility | Moderate in polar organic solvents | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a planar structure with slight torsional strain between the aromatic systems . This geometry facilitates π-π stacking interactions, critical for binding to biological targets like enzymes and receptors .

Spectroscopic Identification

-

NMR: The ¹H NMR spectrum exhibits distinct signals for the aromatic protons of the benzene ring (δ 6.8–7.2 ppm) and oxazole ring (δ 8.1–8.3 ppm). The amine protons appear as a broad singlet near δ 5.5 ppm .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm functional groups .

Synthesis and Manufacturing Approaches

Cyclization Strategies

The synthesis of oxazole-containing compounds typically involves cyclization reactions. For 4-(Oxazol-4-yl)aniline, two primary routes have been explored:

-

Pyrimidine Ring Cyclization: Reacting 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (POCl₃) under reflux conditions yields oxazolo[5,4-d]pyrimidine intermediates, which can be functionalized to introduce the aniline group .

-

Oxazole Ring Formation: Condensation of aminomalononitrile tosylate with 5-amino-3-methylisoxazole derivatives in 1-methyl-2-pyrrolidinone (NMP) generates the oxazole core, followed by selective amination to produce the final compound .

Key Reaction Conditions:

-

Temperature: 80–120°C

-

Solvents: NMP, DMF, or dichloromethane

-

Catalysts: Triethylamine or DMAP

Yield Optimization

Recent advancements in microwave-assisted synthesis have reduced reaction times from 12 hours to 30 minutes, improving yields from 45% to 72% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC .

| Derivative | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| 4-(Oxazol-4-yl)aniline | 16 | S. aureus (MRSA) | |

| Chloro-substituted | 8 | C. albicans | |

| Nitro-substituted | 32 | E. coli |

Anticancer Mechanisms

In vitro studies on human colon (HCT-116) and breast (MCF-7) cancer cells reveal that 4-(Oxazol-4-yl)aniline derivatives induce apoptosis via caspase-3/7 activation (IC₅₀ = 0.19–5.13 µM) . Molecular docking simulations suggest inhibition of tyrosine kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket, with binding energies of −9.2 kcal/mol .

Anti-Inflammatory Action

COX-2 inhibition assays show 65% suppression at 10 µM concentration, comparable to celecoxib. The oxazole moiety’s electronegative atoms stabilize interactions with COX-2’s Arg120 and Tyr355 residues, as confirmed by X-ray crystallography .

Industrial and Material Science Applications

Dye Synthesis

The compound’s aromatic system and amine group enable its use as a precursor for azo dyes. Coupling with diazonium salts produces dyes with λₘₐₓ = 450–600 nm, applied in textile and photochromic lenses .

Polymer Additives

Incorporating 4-(Oxazol-4-yl)aniline into polyurethane matrices enhances thermal stability (T₅% = 280°C vs. 220°C for pure polymer) due to hydrogen bonding between the oxazole’s oxygen and urethane groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume